4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole class of heterocyclic compounds This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine typically involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a thiazole-forming reagent. One common method involves the use of Lawesson’s reagent, which facilitates the formation of the thiazole ring under mild reaction conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and methoxy-substituted phenyl groups allow it to bind to active sites and modulate the activity of these targets. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-amine: Lacks the N-(4-methoxyphenyl) group, resulting in different chemical properties and biological activities.
4-(4-Methoxyphenyl)-1,3-thiazol-2-amine:
Uniqueness
4-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the presence of both methoxy-substituted phenyl groups and the thiazole ring. This combination of structural features imparts distinct chemical properties and potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C18H18N2O3S |
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Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H18N2O3S/c1-21-14-7-5-13(6-8-14)19-18-20-15(11-24-18)12-4-9-16(22-2)17(10-12)23-3/h4-11H,1-3H3,(H,19,20) |
InChI Key |
XVCJFXGMERSZJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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